![molecular formula C8H8N2O3 B11912001 (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The carbaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
- Common reagents include phosphorus oxychloride and dimethylformamide.
Formation of the Oxime:
- The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
- Oxidized derivatives, amines, and substituted products depending on the specific reaction conditions and reagents used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime typically involves the following steps:
-
Formation of the Dioxinopyridine Core:
- Starting from a suitable pyridine derivative, the dioxinopyridine core can be constructed through a series of cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Scientific Research Applications
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the dioxinopyridine core may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde: Lacks the oxime group.
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde hydrazone: Contains a hydrazone group instead of an oxime.
Uniqueness:
- The presence of the oxime group in (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime provides unique reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(NZ)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H8N2O3/c11-10-5-6-1-2-9-8-7(6)12-3-4-13-8/h1-2,5,11H,3-4H2/b10-5- |
InChI Key |
SJGPQIFTWMFYBM-YHYXMXQVSA-N |
Isomeric SMILES |
C1COC2=NC=CC(=C2O1)/C=N\O |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




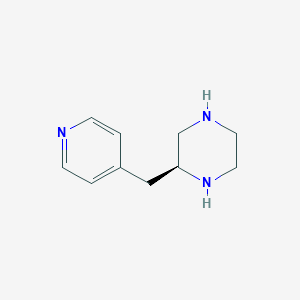

![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)
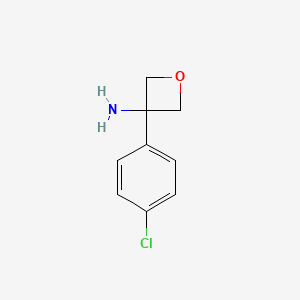
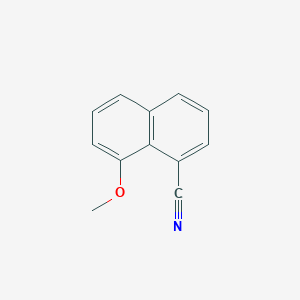

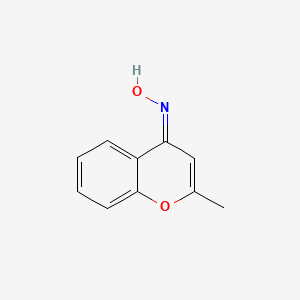

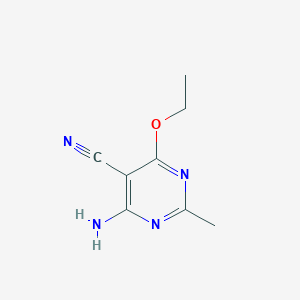

![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)

